N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
CAS No.:
Cat. No.: VC15331634
Molecular Formula: C22H25NO4
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25NO4 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide |
| Standard InChI | InChI=1S/C22H25NO4/c1-14-5-7-18-17(13-27-22(18)15(14)2)12-21(24)23-10-9-16-6-8-19(25-3)20(11-16)26-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,23,24) |
| Standard InChI Key | HKWYREBXZJYRHD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C |
Introduction
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This article provides an in-depth review of its chemical structure, synthesis, properties, and potential biological significance.
Synthesis
The synthesis of this compound typically involves:
-
Starting Materials:
-
3,4-Dimethoxyphenylethylamine
-
6,7-Dimethylbenzofuran derivatives
-
Acetyl chloride or acetic anhydride for amide formation.
-
-
Reaction Steps:
-
Step 1: Functionalization of the benzofuran core to introduce a reactive acetamide group.
-
Step 2: Coupling with 3,4-dimethoxyphenylethylamine under controlled conditions.
-
-
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR): ^1H and ^13C spectra to confirm structural integrity.
-
Mass Spectrometry (MS): To verify molecular weight.
-
Infrared Spectroscopy (IR): For functional group identification.
-
Biological Significance and Applications
Preliminary studies suggest that compounds with similar structures have shown potential in:
-
Anti-inflammatory Activity: The methoxy groups on the phenyl ring may interact with enzymes like cyclooxygenase (COX).
-
Anticancer Properties: Benzofuran derivatives are known to exhibit cytotoxicity against certain cancer cell lines.
-
Neuroprotective Potential: The compound may act on oxidative stress pathways due to its phenolic-like structure.
Further research is required to confirm these activities through in vitro and in vivo studies.
Comparative Analysis with Related Compounds
Research Gaps and Future Directions
Despite its promising structure:
-
No extensive biological activity data is available for this specific compound.
-
Studies focusing on molecular docking and receptor interactions are needed.
-
Pharmacokinetic profiling (e.g., ADMET studies) should be conducted to assess drug-likeness.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume